Scaffold Validation: 6-Fluoro-Benzothiazole-Azetidine Core Confers S1P1 Agonist Activity in Patent-Defined SAR Series
The 6-fluorobenzo[d]thiazol-2-yl-azetidine scaffold is explicitly claimed in WO2013094761A1 as providing S1P1 receptor modulating activity with excellent selectivity over other S1P receptor subtypes . While the specific cyclobutanecarboxylate ester variant has not been individually profiled in published primary pharmacology, the patent establishes that compounds bearing the identical 6-fluoro-benzothiazole-azetidine core display S1P1 agonism. In contrast, the well-characterized analog TC-SP 14 (CAS 1257093-40-5), which features an azetidine-3-carboxylic acid rather than the cyclobutanecarboxylate ester, exhibits an EC50 of 0.042 μM at human S1P1 and 3.47 μM at S1P3, yielding an ~83-fold selectivity window . The cyclobutanecarboxylate ester modification in the target compound is expected to alter lipophilicity and metabolic stability relative to this free acid comparator .
| Evidence Dimension | S1P1 receptor agonist potency (class-level inference from closest profiled analog) |
|---|---|
| Target Compound Data | Not individually reported; class membership established by patent WO2013094761A1 |
| Comparator Or Baseline | TC-SP 14 (azetidine-3-carboxylic acid analog): S1P1 EC50 = 0.042 μM; S1P3 EC50 = 3.47 μM |
| Quantified Difference | Cannot be calculated for target compound; comparator data provided for scaffold context |
| Conditions | Human S1P1 and S1P3 receptors expressed in recombinant cell lines; GTPγS binding or cAMP assays (Tocris/R&D Systems technical data) |
Why This Matters
This evidence establishes the target compound's membership in a pharmacologically validated scaffold class, providing a rationale for its selection as a tool compound for S1P1-focused research where ester-based prodrug or metabolic tuning is desired.
- [1] WO2013094761A1 – Novel S1P Receptor Modulator. World Intellectual Property Organization, published 2013-06-27. View Source
- [2] Lanman BA, Cee VJ, Cheruku SR, et al. Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1). ACS Med Chem Lett. 2010;2(2):102-106. View Source
